REACTION_SMILES
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[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[CH3:34][C:35](=[O:36])[CH3:37].[OH:25][C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[O:25]=[C:26]([O-:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
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Name
|
|
Type
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product
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
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Name
|
|
Type
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product
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Smiles
|
O=C([O-])c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[CH3:34][C:35](=[O:36])[CH3:37].[OH:25][C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[O:25]=[C:26]([O-:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([O-])c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[CH3:34][C:35](=[O:36])[CH3:37].[OH:25][C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][CH:2]([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[cH:15][c:16]([CH3:17])[cH:18][cH:19][c:20]1[OH:21])[CH:22]([CH3:23])[CH3:24].[O:25]=[C:26]([O-:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([O-])c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |